molecular formula C5H3ClO3 B3024774 2-Chlorofuran-3-carboxylic acid CAS No. 31491-45-9

2-Chlorofuran-3-carboxylic acid

Cat. No.: B3024774
CAS No.: 31491-45-9
M. Wt: 146.53 g/mol
InChI Key: KDCRUDJEPBEFAY-UHFFFAOYSA-N
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Description

2-Chlorofuran-3-carboxylic acid (: 31491-45-9) is an organic compound with the molecular formula C5H3ClO3 and a molecular weight of 146.53 g/mol . This compound belongs to the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH) . Its structure integrates a chlorinated furan ring, making it a valuable heterocyclic building block for synthetic organic chemistry. As a multifunctional scaffold, it is primarily utilized in pharmaceutical research and development for the synthesis of more complex molecules. Its molecular structure, defined by the SMILES notation O=C(C1=C(Cl)OC=C1)O, offers two distinct reactive sites: the carboxylic acid group, which can undergo typical reactions like amidation and esterification, and the chlorine atom on the furan ring, which is amenable to metal-catalyzed cross-coupling reactions . This reactivity profile allows researchers to efficiently construct diverse compound libraries for biological screening. For research integrity and safety, please note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store the compound under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRUDJEPBEFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626254
Record name 2-Chlorofuran-3-carboxylic acid
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Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31491-45-9
Record name 2-Chlorofuran-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorofuran-3-carboxylic acid
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Advanced Synthetic Methodologies for 2 Chlorofuran 3 Carboxylic Acid

De Novo Synthesis Approaches to the Furan (B31954) Core

The construction of the furan ring system from acyclic, non-furan precursors, known as de novo synthesis, provides a powerful and flexible approach to substituted furans. Modern catalytic methods allow for the assembly of the heterocyclic core with a high degree of control over substitution patterns.

One prominent strategy involves the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. This method utilizes a Co(II)-porphyrin complex which activates the diazo compound to form a Co(III)-carbene radical. This intermediate undergoes a tandem radical addition with an alkyne to afford the furan structure. Current time information in Bangalore, IN. This catalytic process is noted for its high regioselectivity and tolerance of a wide array of functional groups, including halogens, which is pertinent for the synthesis of chlorinated furans. uoc.grgoogle.com

Another innovative, metal-free approach is the Pummerer-type rearrangement. This pathway can be used to construct tetrasubstituted, orthogonally functionalized furans from readily available 2,5-dihydrothiophenes. ucsb.edu The key transformation is initiated by selective S-chlorination, often using N-chlorosuccinimide, which generates an oxidized intermediate that undergoes a spontaneous rearrangement to release the furan product. ucsb.edu

Furthermore, copper-catalyzed tandem reactions represent another avenue for de novo furan synthesis. A decarboxylative annulation has been developed for the regioselective synthesis of trisubstituted furans through the cycloaddition of ketones with α,β-unsaturated carboxylic acids, proceeding in the presence of a copper salt catalyst under an air atmosphere.

Regioselective Functionalization Techniques

For a molecule with a specific substitution pattern like 2-chlorofuran-3-carboxylic acid, the precise and controlled introduction of functional groups onto a pre-existing ring or during its formation is paramount. Regioselective techniques ensure that the chlorine atom and the carboxylic acid group are installed at the correct C-2 and C-3 positions, respectively.

Directed Chlorination Strategies

Directing groups are instrumental in achieving regioselectivity during the functionalization of aromatic and heteroaromatic rings. The carboxylic acid group at the C-3 position of a furan ring can act as a directing group to facilitate substitution at the adjacent C-2 position. This is typically achieved through a process known as directed ortho-metalation.

A plausible and powerful strategy for the synthesis of this compound begins with 3-Furoic acid . Treatment of 3-furoic acid with a strong base, such as two equivalents of lithium diisopropylamide (LDA), has been shown to successfully and regioselectively deprotonate the C-2 position to form a dilithio species (lithiated at both the carboxylic acid and the C-2 carbon). google.com This highly reactive intermediate can then be "trapped" by an electrophilic chlorine source. Quenching such lithiated furan species with electrophiles like N-chlorosuccinimide (NCS) is a known method for introducing substituents with high precision. acs.org This directed metalation-chlorination sequence represents a key strategic approach to installing the chlorine atom specifically at the C-2 position.

Carboxylation Methodologies

Introducing a carboxylic acid group at the C-3 position of the furan ring can be achieved through various carboxylation techniques. One of the most elegant methods involves building the carboxylated furan ring in a single, catalytic step.

A notable example is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. ucsb.edu This homogeneous catalytic reaction uses a PdI₂/KI system under a carbon monoxide and air atmosphere to convert the alkyne-diol into a furan-3-carboxylic ester. ucsb.edu The process proceeds through a sequence of heterocyclization, alkoxycarbonylation, and dehydration, offering excellent yields and regioselectivity for the C-3 carboxylated product. The resulting ester can then be hydrolyzed to the target carboxylic acid.

Multi-Step Synthesis Pathways from Precursors

The most logical multi-step synthesis of this compound leverages the regioselective functionalization techniques discussed previously, starting from a readily available precursor.

A well-defined pathway is as follows:

Starting Material : The synthesis commences with 3-Furoic acid . youtube.com

Directed Lithiation : The 3-furoic acid is treated with 2.2 equivalents of lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperature. This step selectively removes the proton from the C-2 position, forming the stable dilithio dianion intermediate. google.com

Electrophilic Chlorination : The lithiated intermediate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The nucleophilic C-2 anion attacks the electrophilic chlorine, forming the C-Cl bond at the desired position.

Acidic Workup : The reaction is quenched with an acid (e.g., aqueous HCl), which protonates the carboxylate to yield the final product, This compound .

This pathway is highly strategic as it uses the inherent directing ability of the C-3 carboxyl group to ensure the precise installation of the chlorine atom at the C-2 position, avoiding the formation of other isomers.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the modern synthesis of complex molecules, offering efficiency, selectivity, and milder reaction conditions. Both the de novo construction of the furan core and its subsequent functionalization can be achieved using advanced catalytic systems.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides excellent activity and selectivity due to the well-defined nature of the catalytic species.

A prime example relevant to the synthesis of the target molecule is the palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diols. ucsb.edu This reaction directly produces the furan-3-carboxylate scaffold. The active catalytic species, operating in an alcoholic solvent, efficiently orchestrates the cyclization and carbonylation cascade. The effectiveness of this system is demonstrated across a range of substrates, consistently yielding the C-3 carboxylated furan structure. ucsb.edu

Below is a table summarizing research findings for this catalytic methodology, highlighting its scope and efficiency in producing various furan-3-carboxylic esters, which are direct precursors to the corresponding acids.

Substrate (3-yne-1,2-diol derivative)Catalyst SystemConditionsProduct (Furan-3-carboxylic ester)Isolated Yield (%)Reference
1-Phenyl-3-butyn-1,2-diolPdI2/KIMeOH, 40 atm (CO/Air 4:1), 100 °C, 18hMethyl 2-methyl-5-phenylfuran-3-carboxylate93 ucsb.edu
1-Cyclohexyl-3-butyn-1,2-diolPdI2/KIMeOH, 40 atm (CO/Air 4:1), 100 °C, 24hMethyl 5-cyclohexyl-2-methylfuran-3-carboxylate75 ucsb.edu
4-Hexyn-2,3-diolPdI2/KIMeOH, 40 atm (CO/Air 4:1), 100 °C, 24hMethyl 2,5-dimethylfuran-3-carboxylate85 ucsb.edu
1-(p-Tolyl)-3-butyn-1,2-diolPdI2/KIMeOH, 40 atm (CO/Air 4:1), 100 °C, 18hMethyl 2-methyl-5-(p-tolyl)furan-3-carboxylate91 ucsb.edu
1-(p-Methoxyphenyl)-3-butyn-1,2-diolPdI2/KIMeOH, 40 atm (CO/Air 4:1), 100 °C, 18hMethyl 5-(4-methoxyphenyl)-2-methylfuran-3-carboxylate88 ucsb.edu

Another relevant homogeneous system is the Co(II)-porphyrin complex used in the de novo synthesis of furans from diazocarbonyls and alkynes. Current time information in Bangalore, IN. This catalyst's ability to tolerate various functional groups makes it a conceptually viable tool for constructing a pre-chlorinated furan ring system if a suitable chlorinated alkyne or diazo precursor were used. Current time information in Bangalore, IN.uoc.gr

Sustainable Synthesis Approaches for this compound

Similarly, there is a notable absence of published research on sustainable synthesis routes specifically for this compound. While there is a general interest in producing chemicals from renewable resources, the application of these principles to the synthesis of this particular compound has not been detailed in available literature. The synthesis of related compounds, such as 3-chlorocyclobutanecarboxylic acid, has been achieved through methods that are not necessarily designed with sustainability as a primary goal. orgsyn.org

Mechanistic Investigations of 2 Chlorofuran 3 Carboxylic Acid Reactivity

Reaction Pathways of the Furan (B31954) Ring System

The reactivity of the furan ring in 2-chlorofuran-3-carboxylic acid is influenced by the competing electronic effects of the chloro and carboxylic acid substituents. The chlorine atom, being an electronegative halogen, is expected to have an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). The carboxylic acid group is strongly electron-withdrawing (-I and -M). These factors will deactivate the furan ring towards electrophilic attack and influence the regioselectivity of any potential reactions.

Electrophilic Aromatic Substitution Studies

No specific studies on the electrophilic aromatic substitution of this compound have been found in the reviewed literature. Generally, the furan ring is susceptible to electrophilic attack, but the presence of two electron-withdrawing groups is expected to make such reactions challenging. In related furan systems, lithiation followed by reaction with an electrophile is a common strategy to introduce substituents. For instance, 3-furoic acid can be lithiated at the C-2 position. scholaris.ca However, the presence of a chloro group at C-2 in the target molecule would likely alter this reactivity, potentially directing metallation to the C-5 position.

Nucleophilic Reactions and Ring Transformations

Information regarding nucleophilic reactions and ring transformations specifically for this compound is scarce. In a general context, the synthesis of furan-3-carboxamides from 3-trichloroacetylfuran has been achieved through nucleophilic displacement of the trichloromethyl group by amines. researchgate.net This suggests that the C-2 chloro substituent in this compound might be susceptible to nucleophilic displacement under certain conditions, although this has not been experimentally verified.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound is expected to undergo typical reactions such as nucleophilic acyl substitution, including esterification and amidation. The electron-withdrawing nature of the 2-chlorofuran (B3031412) ring is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of these reactions compared to benzoic acid.

Esterification Reaction Kinetics and Thermodynamics

While no specific kinetic or thermodynamic data for the esterification of this compound are available, the Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. ucalgary.ca The reaction is an equilibrium process, and its rate and yield can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. Studies on the esterification of other carboxylic acids, such as the reaction of acetic acid with 2,2,3,3,4,4,4-heptafluorobutan-1-ol, have shown that these parameters significantly affect the chemical equilibrium. nih.gov It is plausible that similar dependencies would be observed for this compound.

Table 1: Expected Factors Influencing the Esterification of this compound

FactorExpected Effect on Esterification
Temperature Increased temperature generally increases the reaction rate but may unfavorably affect the equilibrium position for exothermic reactions.
Acid Catalyst Concentration Higher catalyst concentration typically accelerates the reaction by increasing the concentration of the protonated, more electrophilic carboxylic acid.
Alcohol Concentration Using an excess of the alcohol can shift the equilibrium towards the formation of the ester.
Electron-withdrawing Ring The 2-chlorofuran ring is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to less substituted aromatic carboxylic acids.

This table represents expected trends based on general chemical principles, as specific data for this compound is not available.

Amidation Reaction Mechanisms

The conversion of carboxylic acids to amides typically requires activation of the carboxylic acid, as amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org Common methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. google.com A general methodology for the amidation of various carboxylic acids involves the in-situ generation of reactive phosphonium (B103445) species. nih.gov The mechanism of amidation of this compound would likely follow these established pathways, proceeding through a highly reactive acyl intermediate that is then attacked by the amine.

Table 2: Common Reagents for Amidation of Carboxylic Acids

Reagent/MethodDescription
Thionyl chloride (SOCl₂) Converts the carboxylic acid to the more reactive acyl chloride, which readily reacts with amines.
Coupling Agents (e.g., DCC, EDC) Activate the carboxylic acid to facilitate direct reaction with an amine.
Phosphonium Salts Generated in situ to create a highly reactive acyloxy-phosphonium intermediate that is susceptible to nucleophilic attack by an amine. nih.gov

This table lists general methods applicable to carboxylic acids; specific studies on this compound are lacking.

Reduction Chemistry and Product Selectivity

The reduction of this compound is a nuanced process, with the final products being highly dependent on the specific reducing agents and reaction conditions employed. The reactivity of the molecule is influenced by the chlorine substituent, the carboxylic acid functional group, and the furan ring itself.

One common method for the reduction of furan derivatives is catalytic hydrogenation. acs.orgacs.org This process typically involves the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to saturate the furan ring, which results in the formation of a tetrahydrofuran (B95107) derivative. In the specific case of this compound, catalytic hydrogenation can lead to a variety of products. The primary reaction pathway is the reduction of the furan ring. However, the chlorine atom at the 2-position can also be removed via hydrogenolysis. While the carboxylic acid group is generally resistant to reduction under these conditions, more strenuous conditions can lead to its reduction. The selectivity of this reduction can be controlled by carefully choosing the catalyst and reaction parameters. For instance, a less active catalyst might favor ring saturation while leaving the chloro-substituent intact. Conversely, a more active catalyst or more extreme conditions, such as higher temperature and pressure, would likely lead to both ring saturation and dehalogenation. mdpi.comresearchgate.net

Metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), provide alternative reduction pathways. LiAlH₄ is a potent reducing agent that can reduce the carboxylic acid to a primary alcohol. libretexts.org It also has the potential to reduce the furan ring, although this is a less frequent outcome compared to catalytic hydrogenation. Sodium borohydride, being a milder reducing agent, would typically only reduce the carboxylic acid if it is first converted to a more reactive form, such as an ester or an acid chloride. nih.gov The chlorine atom is generally not affected by NaBH₄.

Table 1: Reduction of this compound and its Derivatives

Starting Material Reducing Agent Primary Product(s)
This compound H₂, Pd/C Tetrahydrofuran-3-carboxylic acid
This compound LiAlH₄ (2-Chlorofuran-3-yl)methanol
Methyl 2-chlorofuran-3-carboxylate NaBH₄ (2-Chlorofuran-3-yl)methanol

Influence of Chlorine Substituent on Furan Reactivity

The chlorine atom at the 2-position of the furan ring significantly modifies the ring's electronic properties and, as a result, its reactivity. As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the furan ring towards electrophilic substitution reactions. libretexts.orgquora.com The parent furan molecule is an electron-rich aromatic system that readily undergoes electrophilic attack, primarily at the 2- and 5-positions. pearson.com The presence of chlorine at the 2-position reduces this electron density, making the ring less susceptible to attack by electrophiles. masterorganicchemistry.comchemguide.co.uk

The chlorine substituent also plays a role in directing the regioselectivity of electrophilic substitution reactions. stackexchange.com Although the ring is deactivated, any electrophilic attack that does occur is preferentially directed to the 5-position. This preference is due to the greater stability of the intermediate carbocation formed when the attack occurs at this position. The positive charge can be delocalized onto the oxygen atom of the furan ring without placing a positive charge on the carbon atom that bears the electronegative chlorine atom.

In addition to its influence on electrophilic substitution, the chlorine atom also affects the furan ring's susceptibility to nucleophilic attack. While furan itself is generally not reactive towards nucleophiles, the electron-withdrawing chlorine atom can make the ring more susceptible to nucleophilic aromatic substitution, particularly at the carbon atom to which the chlorine is attached. nih.govchemguide.co.ukquora.comlibretexts.org

Alpha-Carbon Reactivity and Enolate Chemistry of this compound

The term "alpha-carbon" in the context of this compound can refer to two different positions. The first is the carbon atom of the carboxylic acid group itself. The second, more relevant to enolate chemistry, is the C3 carbon of the furan ring, which is adjacent to the carbonyl group of the carboxylic acid. msu.edulibretexts.orgkhanacademy.org

The acidity of the proton at the C4 position of the furan ring is influenced by the adjacent carboxylic acid group and the chlorine atom. However, the formation of a carbanion at this position through deprotonation is generally challenging for furan derivatives.

The more significant reactivity related to the "alpha-carbon" involves the formation of an enolate or an enolate-like species. masterorganicchemistry.comyoutube.comleah4sci.com While carboxylic acids themselves are not readily converted to enolates by direct deprotonation of the alpha-carbon, they can be converted to esters. msu.edu These esters can then be deprotonated at the alpha-position (the C3 of the furan ring) using a strong base to form an enolate. masterorganicchemistry.comlibretexts.orgyoutube.com

For instance, the corresponding ester, methyl 2-chlorofuran-3-carboxylate, can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate a furan-based enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to create new carbon-carbon bonds at the 3-position of the furan ring. The stability and reactivity of this enolate are influenced by the electronic effects of both the chlorine atom and the furan ring oxygen, with the electron-withdrawing nature of the chlorine atom potentially stabilizing the negative charge of the enolate.

Table 2: Reactions Involving the Alpha-Carbon of this compound Derivatives

Reactant Reagent(s) Product

Derivatization and Functionalization Strategies for 2 Chlorofuran 3 Carboxylic Acid

The chemical modification of 2-Chlorofuran-3-carboxylic acid through derivatization and functionalization is essential for a variety of applications, ranging from analytical detection to the synthesis of novel compounds with tailored properties. Derivatization of the carboxylic acid group can enhance the molecule's volatility for gas chromatography or activate it for further synthetic transformations. Concurrently, regioselective functionalization of the furan (B31954) ring allows for systematic studies of structure-property relationships.

Advanced Spectroscopic Characterization Techniques in Research on 2 Chlorofuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 2-Chlorofuran-3-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are crucial for confirming its structure.

Proton (¹H) NMR Studies of Furan (B31954) Protons and Carboxylic Acid Proton

In the ¹H NMR spectrum of this compound, the chemical shifts of the furan ring protons are influenced by the electron-withdrawing effects of the chlorine atom at the C2 position and the carboxylic acid group at the C3 position. The furan ring has two remaining protons at the C4 and C5 positions.

The proton at the C5 position is expected to appear at a downfield chemical shift, typically in the range of δ 7.0-8.0 ppm. This is due to its proximity to the electronegative oxygen atom in the furan ring. The proton at the C4 position would likely resonate at a slightly more upfield region, approximately δ 6.5-7.5 ppm. The coupling between these two protons (³JHH) would result in a doublet for each signal, with a typical coupling constant of around 2-3 Hz.

The carboxylic acid proton (-COOH) is characteristically observed as a broad singlet at a very downfield chemical shift, generally above δ 10.0 ppm, and its exact position can be influenced by solvent and concentration due to hydrogen bonding. chemicalbook.comnih.gov

ProtonPredicted Chemical Shift (ppm)Multiplicity
H46.5 - 7.5Doublet
H57.0 - 8.0Doublet
-COOH> 10.0Broad Singlet

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are diagnostic of their chemical environment. libretexts.org The carboxyl carbon (-COOH) is expected to resonate in the downfield region of the spectrum, typically between δ 160-175 ppm. chemicalbook.com

The carbons of the furan ring will have distinct chemical shifts. The carbon atom bonded to the chlorine (C2) is expected to be significantly downfield due to the deshielding effect of the halogen, likely in the range of δ 140-150 ppm. The carbon atom attached to the carboxylic acid group (C3) would also be downfield, but likely less so than C2. The remaining furan carbons, C4 and C5, would appear at more upfield shifts.

CarbonPredicted Chemical Shift (ppm)
C2140 - 150
C3120 - 130
C4110 - 120
C5145 - 155
-COOH160 - 175

2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. libretexts.orgactivin.in

A COSY spectrum would show a correlation between the H4 and H5 protons, confirming their adjacent relationship on the furan ring. google.com An HMBC experiment would reveal long-range couplings (2-3 bonds) between protons and carbons. For instance, correlations would be expected between the H4 proton and the C3 and C5 carbons, and between the H5 proton and the C3 and C4 carbons. Furthermore, the carboxylic acid proton could show a correlation to the C3 and C4 carbons, definitively establishing the position of the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₅H₃ClO₃, the calculated monoisotopic mass is 145.97707 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this theoretical value, thereby confirming the elemental formula of the compound.

IonFormulaCalculated m/z
[M]⁺[C₅H₃³⁵Cl¹⁶O₃]⁺145.97707
[M+H]⁺[C₅H₄³⁵Cl¹⁶O₃]⁺146.98435
[M+Na]⁺[C₅H₃³⁵Cl¹⁶O₃Na]⁺168.96629

Note: The presence of the chlorine isotope ³⁷Cl would result in a corresponding isotopic peak at M+2 with an intensity of approximately one-third of the ³⁵Cl peak. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to provide further structural information. youtube.com The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org Additionally, the presence of the furan ring could lead to the loss of carbon monoxide (CO, 28 Da). The chlorine atom could also be lost as a radical (•Cl, 35 Da) or as hydrochloric acid (HCl, 36 Da) through rearrangement. By analyzing the masses of the resulting fragment ions, the connectivity and functional groups of the parent molecule can be confirmed.

Ion Mobility Spectrometry (IMS) for Conformational Information

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique that provides valuable information about the size, shape, and three-dimensional structure of ions in the gas phase. When coupled with mass spectrometry (IMS-MS), it allows for the separation of ions not only by their mass-to-charge ratio (m/z) but also by their collisional cross section (CCS). The CCS is a measure of the effective area of an ion as it tumbles and collides with a neutral buffer gas, offering insights into its conformation.

In the context of this compound, IMS can be used to determine its gas-phase conformation. The presence of the carboxylic acid group and the chlorine atom on the furan ring can lead to different spatial arrangements, which can be distinguished by their unique CCS values. While specific experimental research on the IMS of this compound is not widely published, theoretical predictions of its CCS values have been calculated. These predictions, based on computational models, provide a foundational dataset for future experimental validation.

The predicted CCS values for various adducts of this compound, calculated using methods such as CCSbase, offer a glimpse into how the molecule might behave in an ion mobility experiment. uni.lubldpharm.com These values are crucial for identifying the compound in complex mixtures and for gaining a preliminary understanding of its conformational landscape. For instance, protonated or sodiated adducts will exhibit different CCS values due to changes in their ionic radius and interaction potential with the drift gas. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺146.98435122.6
[M+Na]⁺168.96629132.8
[M-H]⁻144.96979126.2
[M+NH₄]⁺164.01089144.7
[M+K]⁺184.94023131.4
[M+H-H₂O]⁺128.97433119.2
[M+HCOO]⁻190.97527142.0
[M+CH₃COO]⁻204.99092167.7
Data sourced from PubChem. The values are predicted and await experimental confirmation. uni.lubldpharm.com

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the vibrational modes of a molecule. The absorption of infrared radiation corresponds to the excitation of specific molecular vibrations, such as stretching and bending, which are characteristic of the bonds present in the molecule.

For this compound, the IR spectrum is expected to be dominated by features arising from the carboxylic acid group and the substituted furan ring. Carboxylic acids typically exhibit a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ due to strong hydrogen bonding in the dimeric form. nih.govlibretexts.org The carbonyl (C=O) stretching vibration is another prominent feature, generally appearing as a strong, sharp band. For aromatic or conjugated carboxylic acids, this band is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com The presence of the furan ring, which has aromatic character, and the electron-withdrawing chlorine atom would influence the precise position of this absorption.

The C-O stretching vibration of the carboxylic acid group is expected to appear in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Additionally, the out-of-plane O-H bend is a characteristic broad peak typically observed around 960-900 cm⁻¹. spectroscopyonline.com Vibrations associated with the furan ring, including C-H stretching, C=C stretching, and ring breathing modes, would also be present. The C-Cl stretching vibration would likely be found in the lower frequency region of the spectrum.

Table 2: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (H-bonded)3300 - 2500Strong, very broadCharacteristic of carboxylic acid dimers. nih.govlibretexts.org
C-H Stretch (furan ring)~3100Medium to weakAromatic C-H stretching.
C=O Stretch (carbonyl)1710 - 1680Strong, sharpPosition influenced by conjugation with the furan ring. spectroscopyonline.com
C=C Stretch (furan ring)~1600 - 1450Medium to weakMultiple bands expected for the aromatic system.
C-O Stretch (acid)1320 - 1210StrongCoupled with O-H in-plane bending. spectroscopyonline.com
O-H Bend (out-of-plane)960 - 900Medium, broadCharacteristic wagging vibration of carboxylic acid dimers. spectroscopyonline.com
C-Cl Stretch< 800Medium to strongPosition can vary depending on molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity) are related to the energy difference between the electronic ground state and excited states.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions associated with the conjugated system of the furan ring and the carboxylic acid group. Simple, unconjugated carboxylic acids typically absorb around 210 nm, which is often of limited utility. libretexts.org However, the furan ring in this compound constitutes a chromophore. The electronic structure of the furan ring, which is a five-membered aromatic heterocycle, gives rise to π→π* transitions.

The substitution of the furan ring with a chlorine atom (an auxochrome) and a carboxylic acid group will influence the energy of these transitions and thus the λmax values. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the ring, while its inductive effect can also play a role. The carboxylic acid group extends the conjugated system. In related compounds like furosemide, which contains a substituted furan ring, π→π* electronic transitions are observed in the UV region. researchgate.net Similarly, benzofuran-2-carboxylic acid, which has a more extended conjugated system, also shows characteristic UV absorption. ascendexllc.com Based on these related structures, it is anticipated that this compound will exhibit significant absorption in the 200-300 nm range. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide more precise predictions of the electronic transitions and their corresponding wavelengths and oscillator strengths. researchgate.net

Table 3: Comparison of UV Absorption Maxima for Related Furan Compounds

CompoundSolventλmax (nm)Notes
FuranGas Phase~208π→π* transition.
2-Furoic AcidEthanol~246Red shift due to conjugation with the carboxyl group.
Benzofuran-2-carboxylic acid-299, 256, 248Extended conjugation leads to multiple bands and a significant red shift. ascendexllc.com
4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid-324, 316Complex molecule with multiple chromophores and auxochromes. researchgate.net
This compound Predicted220 - 270Expected range based on the effects of chloro and carboxyl substituents on the furan chromophore.

Computational Chemistry and Quantum Mechanical Studies of 2 Chlorofuran 3 Carboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net This method is particularly well-suited for determining the electronic structure and a wide array of molecular properties of organic molecules like 2-chlorofuran-3-carboxylic acid.

DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a study on furan (B31954) derivatives using DFT at the B3LYP/6-311+G** level of theory has been used to investigate the effect of halogenation on the molecular structure. researchgate.net Such calculations would reveal the extent of planarity in the furan ring and the preferred orientation of the carboxylic acid group relative to the ring.

Furthermore, DFT is instrumental in calculating various electronic properties that govern the reactivity and intermolecular interactions of the molecule. These properties include the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. acs.org For example, a smaller HOMO-LUMO gap, as seen in some quinolone-based hydrazones with furan moieties, suggests higher chemical reactivity. acs.org

A representative table of DFT-calculated properties for a molecule similar to this compound is presented below.

PropertyCalculated Value
Total Energy (Hartree)-835.12345
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.55
Dipole Moment (Debye)3.45

This table is illustrative and provides typical values for a substituted furan derivative calculated using DFT.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. studysmarter.co.uk For this compound, MD simulations can be used to analyze its conformational landscape, particularly in a solvent environment.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field. acs.org This allows for the simulation of molecular motion and the exploration of different conformational states. A key aspect for carboxylic acids is the rotation around the C-C and C-O bonds of the carboxyl group, as well as the potential for intermolecular hydrogen bonding in solution. nih.gov

MD simulations can reveal the preferred conformations of this compound in different solvents and the timescales of transitions between them. This is particularly important for understanding how the molecule behaves in a biological or chemical system, where its conformation can significantly impact its function. Studies on acetic acid have shown that while the syn conformation is generally preferred, the anti conformation can also be present in solution. nih.gov

The results of an MD simulation can be visualized through trajectories and analyzed to generate properties such as radial distribution functions, which describe the local environment around specific atoms or functional groups. studysmarter.co.uk

Prediction of Spectroscopic Signatures via Computational Models

Computational chemistry provides powerful tools for predicting various spectroscopic signatures, which can be invaluable for the identification and characterization of molecules like this compound. google.com

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. github.io By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C), it is possible to predict the chemical shifts. uncw.edu These calculations are often performed using DFT methods, and the results can be used to assign experimental spectra and to understand the relationship between molecular structure and spectroscopic properties. researchgate.net

Similarly, vibrational spectra, such as infrared (IR) and Raman spectra, can be computed by calculating the vibrational frequencies and intensities. These calculations are typically based on the harmonic oscillator approximation and can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

A representative table of computationally predicted ¹³C NMR chemical shifts for a substituted furan is provided below.

AtomPredicted Chemical Shift (ppm)
C2145.2
C3115.8
C4112.1
C5143.5
COOH165.7

This table is for illustrative purposes and shows typical predicted chemical shifts for a furan carboxylic acid derivative.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Quantum mechanical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this can involve studying its reactivity in various transformations, such as electrophilic substitution, nucleophilic attack, or cycloaddition reactions. studysmarter.co.uk

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For furan derivatives, theoretical studies have been conducted on reactions such as Diels-Alder cycloadditions and ozonolysis. nih.govrsc.org For example, in the ozonolysis of furan derivatives, computational studies have revealed the mechanism of furan ring opening. nih.gov Similarly, the mechanism of Diels-Alder reactions involving furans can be investigated to understand the stereoselectivity and regioselectivity of the process. rsc.org

A table summarizing the calculated activation energies for a hypothetical reaction of this compound is presented below.

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Electrophilic Attack at C5TS115.2
Electrophilic Attack at C4TS225.8

This illustrative table shows how computational chemistry can be used to compare the feasibility of different reaction pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov For a series of related compounds, including derivatives of this compound, QSPR can be a powerful tool for predicting properties without the need for extensive experimental measurements.

In a QSPR study, a set of molecular descriptors is calculated for each molecule in a training set. These descriptors can be based on topology, geometry, or electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with a known property (e.g., boiling point, solubility, or biological activity). digitaloceanspaces.com

For furan derivatives, QSPR models have been developed to predict properties such as their efficiency as corrosion inhibitors. digitaloceanspaces.com In such studies, descriptors derived from DFT calculations, like HOMO and LUMO energies and dipole moment, are often used. Once a reliable QSPR model is established, it can be used to predict the properties of new, untested compounds like this compound.

Environmental Chemistry and Transformation Pathways of Chlorinated Furan Carboxylic Acids

Formation as Disinfection Byproducts (DBPs) in Water Treatment

The formation of disinfection byproducts (DBPs) is an unintended consequence of water treatment processes designed to eliminate pathogenic microorganisms. The most common disinfection method, chlorination, involves the addition of chlorine or chlorine-based compounds to water. waterprofessionals.comwaterandwastewater.comextension.org While highly effective for disinfection, chlorine is a powerful oxidizing agent that reacts with natural organic matter (NOM) present in raw water sources to form a wide array of DBPs. waterprofessionals.comresearchgate.net

Natural organic matter is a complex mixture of organic materials derived from decaying plant and animal matter. Key components of NOM include humic and fulvic acids, which contain a variety of functional groups and structural motifs. waterprofessionals.com It is hypothesized that furan-containing moieties within the complex structure of NOM can serve as precursors for the formation of chlorinated furan (B31954) compounds. The reaction of chlorine with the furan ring is a plausible pathway for the generation of 2-Chlorofuran-3-carboxylic acid during water treatment. Studies on the atmospheric chemistry of simple furan compounds have shown that chlorine atoms can readily add to the furan ring, leading to chlorinated products. bohrium.com This supports the chemical feasibility of such a reaction occurring in an aquatic environment.

While hundreds of DBPs have been identified, including regulated classes like trihalomethanes (THMs) and haloacetic acids (HAAs), the formation of specific compounds like this compound is less characterized. Its presence and concentration would depend on the specific composition of NOM in the source water, the chlorine dose, contact time, temperature, and pH of the water during treatment. waterandwastewater.comextension.org

Degradation Pathways and Environmental Persistence Mechanisms

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For chlorinated organic compounds, these include microbial degradation, photodegradation, and chemical degradation.

Chlorinated furans as a class are recognized as persistent organic pollutants (POPs), known for their chemical stability and tendency to remain in the environment for long periods. dcceew.gov.auepa.gov However, persistence is strongly linked to the number of chlorine atoms on the molecule. Research on polychlorinated dibenzofurans (PCDFs) has shown that congeners with fewer chlorine atoms (such as di- and trichloro- furans) are more susceptible to degradation than their highly chlorinated counterparts. mst.edu As a monochlorinated compound, this compound may be more amenable to breakdown than more complex chlorinated furans.

Microbial Degradation: Microorganisms play a crucial role in the natural attenuation of many organic pollutants. Several bacterial genera, including Pseudomonas, Sphingomonas, and Burkholderia, have been shown to degrade lower-chlorinated dioxins and furans, often through co-metabolism where the bacterium utilizes another compound as its primary food source. nih.gov The degradation of non-chlorinated furanic compounds like furfural (B47365) is known to proceed through oxidation to a carboxylic acid (2-furoic acid), followed by enzymatic ring cleavage. nih.gov It is plausible that microorganisms could employ similar pathways to degrade this compound, potentially following an initial dechlorination step. Under anaerobic conditions, such as in deep sediments, reductive dechlorination by specialized bacteria like Dehalococcoides is a known pathway for removing chlorine atoms from aromatic rings. nih.gov

Photodegradation: In surface waters exposed to sunlight, photodegradation can be a significant transformation pathway. Some chlorinated aromatic compounds can be broken down when they absorb energy from ultraviolet (UV) radiation. When released into water, some dioxins and furans can be broken down by sunlight. dcceew.gov.au The effectiveness of this process for this compound would depend on its UV absorption spectrum and the quantum yield of the degradation reaction.

Analytical Methods for Environmental Detection and Monitoring

The detection and quantification of trace levels of polar organic compounds like this compound in complex environmental matrices such as water require highly sensitive and selective analytical methods. researchgate.net The primary challenges include the compound's low expected concentration and potential interference from other components in the sample.

The standard approach for such an analysis would involve sample pre-concentration followed by chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net

Sample Preparation: Solid-Phase Extraction (SPE) is a common technique used to isolate and concentrate carboxylic acids from water samples. A water sample is passed through a cartridge containing a solid sorbent material that retains the analyte, which is later eluted with a small volume of an organic solvent. nih.govtulane.edu

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is well-suited for separating polar, non-volatile compounds like carboxylic acids. researchgate.net Reversed-phase chromatography is a common mode, but derivatization may be employed to improve retention and peak shape. mdpi.com

Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the detection method of choice due to its high sensitivity and selectivity. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the unambiguous identification and quantification of the target compound even at very low concentrations. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, but it typically requires the carboxylic acid to be chemically modified (derivatized) to make it volatile. usherbrooke.ca

A plausible, though hypothetical, analytical methodology for this compound is outlined in the table below.

Analytical StepTechniqueDescription
Sample CollectionGrab SamplingCollection of water sample in amber glass bottles to prevent photodegradation.
Extraction/ConcentrationSolid-Phase Extraction (SPE)The water sample is acidified and passed through a polymeric SPE cartridge to retain the analyte.
SeparationLiquid Chromatography (LC)The extract is injected into an HPLC system with a C18 column for separation from other compounds.
DetectionTandem Mass Spectrometry (MS/MS)The analyte is ionized (e.g., via electrospray ionization) and specific mass transitions are monitored for sensitive and selective quantification.

Environmental Fate Modeling and Prediction

Environmental fate modeling uses the physicochemical properties of a compound to predict its distribution and persistence in the environment. While specific experimental data for this compound is scarce, its likely environmental behavior can be inferred from predicted properties.

Key parameters used in fate modeling include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which is often expressed as its logarithm, Log Kow or XlogP. epa.gov These properties determine how a chemical partitions between air, water, soil, and biota.

The predicted properties for this compound suggest it would be relatively mobile in aqueous environments. As a carboxylic acid, it is expected to dissociate at typical environmental pH levels (pH 6-9), forming the carboxylate anion. This ionization significantly increases its water solubility and reduces its tendency to adsorb to soil and sediment particles compared to a neutral compound. The predicted XlogP value of 1.5 indicates a low to moderate potential for bioaccumulation in aquatic organisms. nih.govuni.lu Compounds with very high Log Kow values (e.g., >5) are of greater concern for biomagnification in the food chain.

PropertyPredicted ValueImplication for Environmental Fate
Molecular FormulaC5H3ClO3 nih.govBasic identity of the compound.
Molecular Weight146.53 g/mol nih.govUsed in concentration and modeling calculations.
XlogP (Log Kow)1.5 nih.govuni.luIndicates moderate lipophilicity and a low to moderate potential for bioaccumulation.
AcidityCarboxylic AcidExpected to be ionized in water at neutral pH, increasing water solubility and mobility.

Q & A

Q. What are the recommended synthetic routes and purification methods for obtaining high-purity 2-Chlorofuran-3-carboxylic acid?

Synthesis typically involves chlorination of furan-3-carboxylic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Post-reaction purification is critical; column chromatography with polar stationary phases (e.g., silica gel) or recrystallization in solvent systems like ethyl acetate/hexane can achieve ≥97% purity . Safety protocols for handling chlorinating agents—such as working under inert atmospheres and using fume hoods—are essential to mitigate toxicity risks .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Identifies substituent positions and confirms the chlorine atom’s electronic effects on the furan ring.
  • FTIR : Validates the carboxylic acid (-COOH) and furan ring functional groups.
  • Mass spectrometry : Confirms molecular weight (146.53 g/mol) and fragmentation patterns .
  • X-ray diffraction (XRD) : For crystal structure determination. SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystallographic data, resolving hydrogen-bonding networks, and detecting disorder .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Maintain at +4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Contradictions may arise from twinning, disorder, or incorrect space group assignments. Strategies include:

  • Re-refinement with SHELX : Use TWIN/BASF commands to model twinning and PART/SUMP commands for disordered atoms .
  • Computational validation : Compare experimental XRD data with density functional theory (DFT)-optimized structures to identify discrepancies in bond lengths/angles .
  • Meta-analysis : Cross-reference data with analogous compounds (e.g., 2-Chloropyridine-3-carboxylic acid) to assess structural trends .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Map electrostatic potential surfaces to identify electron-deficient sites (e.g., C-2 chlorine as a leaving group).
  • Transition state modeling : Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian or ORCA.
  • Kinetic isotope effects (KIE) : Validate computational predictions by comparing experimental and theoretical deuterium substitution effects .

Q. How does the chlorine substituent influence the acidity of the carboxylic group compared to non-chlorinated analogs?

The electron-withdrawing chlorine atom increases acidity by stabilizing the deprotonated carboxylate via resonance and inductive effects. Experimental determination:

  • Potentiometric titration : Measure pKa in aqueous/organic solvents.
  • Comparative studies : Contrast with furan-3-carboxylic acid (pKa ~3.5) to quantify the chlorine effect. Theoretical calculations (e.g., COSMO-RS) can model solvation contributions .

Q. What strategies optimize recrystallization of this compound for high-quality single-crystal growth?

  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) or binary mixtures (ethanol/water) for solubility gradients.
  • Temperature control : Slow cooling (0.5°C/min) promotes nucleation.
  • Seeding : Introduce microcrystals to guide growth.
  • Crystallography : Use SHELX to refine unit cell parameters and validate crystal quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.